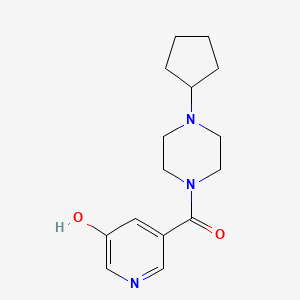
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” is a complex organic molecule. It contains a pyridinol group, which is a type of aromatic compound that has a hydroxyl group (-OH) attached to a pyridine ring. It also contains a cyclopentylpiperazine group, which is a type of cyclic compound that is often found in pharmaceuticals and other bioactive compounds .
Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its exact molecular structure and the conditions it’s exposed to. Similar compounds have been found to undergo reactions such as oxidation, reduction, and various types of substitution reactions .作用機序
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is a selective inhibitor of PDE4, which is an enzyme that breaks down cAMP in cells. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which can lead to a variety of biochemical and physiological effects. Increased levels of cAMP can activate protein kinase A (PKA), which can phosphorylate various proteins and activate downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines and chemokines, increase the survival of neurons, and inhibit the growth and proliferation of cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of asthma and COPD, protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease, and inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for the specific modulation of cAMP levels in cells. It has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol. One direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and half-life in vivo.
合成法
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-cyclopentylpiperazine with 3-hydroxy-4-pyridone to form the intermediate 5-(4-cyclopentylpiperazine-1-carbonyl)pyridin-3-one. This intermediate is then reacted with a reducing agent to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has been studied for its potential use in treating various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis are characterized by increased levels of inflammatory cytokines and chemokines. PDE4 inhibitors such as this compound have been shown to reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the loss of neurons in the brain. PDE4 inhibitors such as this compound have been shown to increase the levels of cAMP in neurons, which can promote neuronal survival and protect against neurodegeneration.
Cancer is characterized by uncontrolled cell growth and proliferation. PDE4 inhibitors such as this compound have been shown to inhibit the growth and proliferation of cancer cells by reducing the levels of cAMP in these cells.
Safety and Hazards
The safety and hazards associated with “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” would depend on its exact physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .
特性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(5-hydroxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14-9-12(10-16-11-14)15(20)18-7-5-17(6-8-18)13-3-1-2-4-13/h9-11,13,19H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYULKSYOIPKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2909230.png)
![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
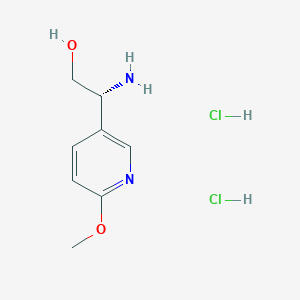

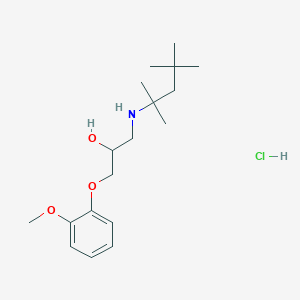
![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
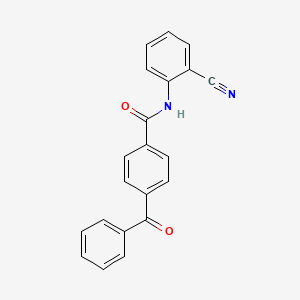
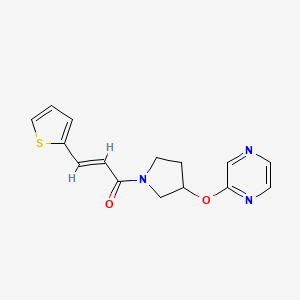
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)